2,4-Dimethyl-1-heptene

描述

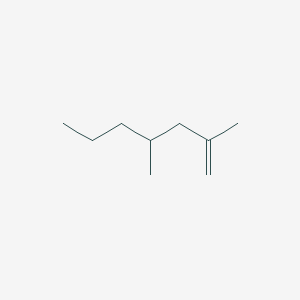

Structure

2D Structure

属性

IUPAC Name |

2,4-dimethylhept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-5-6-9(4)7-8(2)3/h9H,2,5-7H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGAOHSMVSIJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864895 | |

| Record name | 2,4-Dimethyl-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 1-Heptene, 2,4-dimethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19549-87-2 | |

| Record name | 2,4-Dimethyl-1-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptene, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethyl-1-heptene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2,4-Dimethyl-1-heptene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1-heptene is a branched-chain alkene with the molecular formula C₉H₁₈.[1][2] As a volatile organic compound (VOC), it is of interest in atmospheric chemistry and as a potential biomarker.[3] Its structure, featuring a terminal double bond and methyl branching, imparts specific physicochemical properties that are crucial for its application in chemical synthesis and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and general reactivity.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are essential for its handling, application in synthesis, and for the design of experimental procedures.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈ | [1][2] |

| Molecular Weight | 126.24 g/mol | [1][3] |

| CAS Number | 19549-87-2 | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Density | 0.732 g/cm³ | [5] |

| Boiling Point | 134 - 137.3 °C at 760 mmHg | [5] |

| Melting Point | Not available | [5] |

| Flash Point | 22.7 °C | |

| Refractive Index | 1.4160 - 1.4190 | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][4] |

| Vapor Pressure | 8.8 mmHg at 25°C |

Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of this compound.

| Spectroscopic Technique | Data Availability / Source |

| ¹H NMR | Data available from ChemicalBook[6] |

| Infrared (IR) Spectrum | Data available from the NIST WebBook[2] |

| Mass Spectrum (Electron Ionization) | Data available from the NIST WebBook[7][8] |

| Gas Chromatography (GC) Data | Data available from the NIST WebBook[8] |

Synthesis and Reactivity

Synthesis

A notable route for the formation of this compound is through the thermal degradation of isotactic polypropylene. The process involves the cleavage of carbon-carbon bonds within the polymer chain, followed by intramolecular hydrogen transfer, leading to the formation of various smaller hydrocarbon molecules, including this compound.

Caption: Formation of this compound from polypropylene.

Chemical Reactivity

The reactivity of this compound is primarily dictated by its terminal double bond, making it susceptible to electrophilic addition reactions.[3] Common reactions include:

-

Hydrogenation: Reduction of the double bond to yield 2,4-dimethylheptane.

-

Oxidation: Can be oxidized to form epoxides, diols, or undergo oxidative cleavage to produce carbonyl compounds.[3]

-

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond to produce aldehydes.[3]

-

Polymerization: Can act as a monomer in the synthesis of specialty polymers.[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of the physicochemical properties of this compound are not explicitly detailed in the surveyed literature. However, the characterization of a novel or synthesized batch of this compound would typically follow a standard workflow in an organic chemistry laboratory.

Caption: Workflow for organic compound characterization.

Methodology Summary:

-

Purification: The initial synthesized or procured sample would undergo purification, typically by distillation, to remove any impurities.

-

Purity Assessment: The purity of the compound is then assessed, most commonly using Gas Chromatography (GC), which can separate the target compound from any remaining starting materials or byproducts.

-

Structural Elucidation: A suite of spectroscopic techniques is employed to confirm the chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, confirming the connectivity and chemical environment of each atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, in this case, the characteristic C=C stretch of the alkene and the C-H stretches of the alkyl groups.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further aid in structural confirmation.

-

-

Physical Property Determination: Standard laboratory procedures are used to measure key physical constants such as the boiling point, density, and refractive index, which are important indicators of purity and identity.

While specific, citable protocols for these determinations for this compound are not provided in the search results, the methodologies are fundamental techniques in organic chemistry and are extensively documented in standard laboratory manuals and textbooks.

Conclusion

This compound is a branched alkene with well-defined chemical and physical properties. Its synthesis from the thermal degradation of polypropylene and its reactivity centered around the terminal double bond make it a compound of interest in both academic research and industrial applications. The data and workflows presented in this guide provide a solid foundation for researchers and professionals working with this compound.

References

- 1. This compound | 19549-87-2 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 19549-87-2 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | CAS#:19549-87-2 | Chemsrc [chemsrc.com]

- 6. This compound(19549-87-2) 1H NMR spectrum [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethyl-1-heptene

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 19549-87-2), a branched aliphatic alkene. The information is curated for professionals in research and development who require precise data for experimental design, chemical synthesis, and material handling.

Chemical Identity and Structure

This compound is a volatile organic compound (VOC) with the molecular formula C₉H₁₈.[1][2][3][4][5] Structurally, it is an alkene derivative of heptane, featuring a double bond at the first carbon position and methyl groups at the second and fourth positions.[6][7][8] This structure imparts specific characteristics of volatility and reactivity.[2] The compound is also recognized as a human and animal metabolite.[6][7][8]

IUPAC Name: 2,4-dimethylhept-1-ene[1] SMILES: CCCC(C)CC(C)=C[1] InChI Key: CZGAOHSMVSIJJZ-UHFFFAOYNA-N[1][2][5]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈ | [1][2][3][4][5] |

| Molecular Weight | 126.24 g/mol | [1][2][3][9] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [6][7] |

| Boiling Point | 134 - 137.3 °C (at 760 mmHg) | [1][2][3][6][10][11] |

| Density | 0.73 - 0.732 g/cm³ | [2][3][6][10][11] |

| Refractive Index | 1.416 - 1.419 | [2][3][6][10][11] |

| Flash Point | 22.7 °C | [2][3][11] |

| Vapor Pressure | 8.8 mmHg (at 25°C) | [3] |

| Solubility | Insoluble in water; Slightly soluble in chloroform and methanol. | [2][6][7][10] |

| LogP (Octanol/Water) | 3.38880 | [2][3] |

Experimental Protocols for Property Determination

While specific experimental reports detailing the determination of each property for this compound are not publicly available, the following standard methodologies are employed for the characterization of volatile organic compounds of this nature.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is a primary technique for both identifying this compound and determining its purity.

-

Methodology: A liquid sample is injected into a gas chromatograph, where it is vaporized. An inert carrier gas (e.g., Helium) transports the vaporized sample through a long, thin capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinity for the phase. As each component elutes from the column, it enters a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification. The retention time from the GC and the mass spectrum from the MS are used to confirm the identity and purity (often ≥98.0%) of the compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the molecule.

-

Methodology: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in a strong, uniform magnetic field and irradiated with radiofrequency pulses. The nuclei of the atoms (¹H and ¹³C) absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shifts, splitting patterns (for ¹H NMR), and integration of the signals provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom, confirming the positions of the methyl groups and the terminal double bond.[3][12]

Boiling Point Determination

The boiling point is a key indicator of a substance's volatility.

-

Methodology: The boiling point is typically measured using a distillation apparatus at atmospheric pressure (e.g., 760 mmHg). The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature plateau during distillation, is recorded as the boiling point. For accuracy, the thermometer bulb should be positioned just below the side arm of the distillation head to measure the temperature of the vapor in equilibrium with the liquid.

Density and Refractive Index Measurement

These physical constants are crucial for substance identification and quality control.

-

Density Methodology: The density is determined by precisely measuring the mass of a known volume of the liquid using a pycnometer or a digital density meter. The measurement is conducted at a specified temperature, as density is temperature-dependent.

-

Refractive Index Methodology: The refractive index, a measure of how much light bends as it passes through the liquid, is measured using a refractometer (e.g., an Abbé refractometer). A few drops of the liquid are placed on the prism, and the instrument measures the angle of refraction, which is then converted to a refractive index value, typically at the sodium D-line (589 nm) and a standard temperature.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a sample to identify it as this compound.

References

- 1. This compound 98.0+%, TCI America 1 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. This compound | 19549-87-2 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 19549-87-2 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound CAS#: 19549-87-2 [amp.chemicalbook.com]

- 9. This compound (CAS 19549-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound CAS#: 19549-87-2 [m.chemicalbook.com]

- 11. This compound | CAS#:19549-87-2 | Chemsrc [chemsrc.com]

- 12. This compound(19549-87-2) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 2,4-Dimethyl-1-heptene: IUPAC Nomenclature, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethyl-1-heptene, a branched-chain alkene of interest in various chemical syntheses. This document details its IUPAC nomenclature, chemical structure, and key physicochemical and spectroscopic properties. Furthermore, it outlines general experimental approaches for its synthesis and characteristic reactions, offering a foundational resource for its application in research and development.

IUPAC Nomenclature and Chemical Structure

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . This name is derived from its chemical structure: a seven-carbon chain (heptane) with a double bond at the first carbon (1-ene) and methyl group substituents at the second and fourth carbon atoms.

Chemical Formula: C₉H₁₈[1]

Molecular Weight: 126.24 g/mol [2]

CAS Registry Number: 19549-87-2[1]

Canonical SMILES: CCCC(C)CC(=C)C

InChI Key: CZGAOHSMVSIJJZ-UHFFFAOYSA-N

The structural formula of this compound is depicted below:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 134-137.3 °C at 760 mmHg | [1] |

| Density | 0.732 g/cm³ | [1] |

| Refractive Index | 1.4160-1.4190 | [1] |

| Flash Point | 22.7 °C | [1] |

| Vapor Pressure | 8.8 mmHg at 25 °C | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectral Data of this compound

| Assignment | Chemical Shift (ppm) |

| =CH₂ | 4.64 - 4.73 |

| -CH₂- (next to double bond) | 1.78 - 2.01 |

| -CH₃ (on double bond) | ~1.7 |

| -CH- | ~1.6 |

| -CH₂- (alkyl chain) | 1.2 - 1.4 |

| -CH₃ (on alkyl chain) | ~1.07 |

| -CH₃ (terminal) | 0.83 - 0.89 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR spectrometer.

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectral Data of this compound

| Assignment | Chemical Shift (ppm) |

| C=CH₂ | ~145 |

| =CH₂ | ~110 |

| -CH₂- (next to double bond) | ~45 |

| -CH- | ~35 |

| -CH₂- (alkyl chain) | ~39 |

| -CH₂- (alkyl chain) | ~20 |

| -CH₃ (on double bond) | ~22 |

| -CH₃ (on alkyl chain) | ~20 |

| -CH₃ (terminal) | ~14 |

Note: These are approximate chemical shifts. For precise identification, comparison with a reference spectrum is recommended.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern is characteristic of a branched alkene, with prominent peaks resulting from the loss of alkyl fragments. Common fragments include the loss of a methyl group (M-15, m/z = 111) and a propyl group (M-43, m/z = 83).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for an alkene.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| =C-H stretch | ~3075 | Alkene C-H stretch |

| C-H stretch | 2850-2960 | Alkane C-H stretch |

| C=C stretch | ~1650 | Alkene C=C stretch |

| =C-H bend | ~890 | Out-of-plane bend for a 1,1-disubstituted alkene |

Experimental Protocols

Synthesis of this compound

A plausible and industrially relevant method for the synthesis of this compound is the acid-catalyzed dimerization of isobutylene.

General Procedure for Acid-Catalyzed Dimerization of Isobutylene:

-

Catalyst Preparation: An acidic catalyst, such as a cation exchange resin (e.g., Amberlyst-15) or a solid phosphoric acid catalyst, is packed into a fixed-bed reactor.

-

Reaction Setup: A feed stream of isobutylene, often in a C4 hydrocarbon mixture, is passed through the heated catalyst bed.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 100-200 °C) and pressures to maintain the reactants in the liquid phase.

-

Product Isolation: The product mixture exiting the reactor is a combination of isobutylene dimers and trimers. This compound is one of the potential isomers formed.

-

Purification: The desired product is separated from other isomers and unreacted starting materials by fractional distillation.

Disclaimer: The specific conditions such as temperature, pressure, flow rate, and catalyst choice will significantly influence the product distribution and yield. Optimization of these parameters is necessary.

Another potential synthetic route is the Wittig reaction between a suitable ketone and a phosphorus ylide.

General Procedure for Wittig Reaction:

-

Ylide Preparation: A phosphonium salt, such as isopropyltriphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or diethyl ether) to generate the corresponding ylide.

-

Reaction with Ketone: A solution of 2-pentanone is added to the ylide solution at a controlled temperature (often low temperatures like 0 °C or -78 °C).

-

Reaction Monitoring and Work-up: The reaction progress is monitored by a suitable technique (e.g., TLC or GC). Upon completion, the reaction is quenched, typically with water or a saturated aqueous ammonium chloride solution.

-

Purification: The product is extracted with an organic solvent, and the crude product is purified by column chromatography or distillation to isolate this compound.

Characteristic Reactions of this compound

This reaction reduces the double bond to a single bond, converting this compound to 2,4-dimethylheptane.

General Procedure for Catalytic Hydrogenation:

-

Reaction Setup: this compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or hexane) in a reaction vessel. A catalytic amount of a hydrogenation catalyst (e.g., platinum on carbon (Pt/C) or palladium on carbon (Pd/C)) is added.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at pressures ranging from atmospheric to several atmospheres).

-

Reaction Monitoring and Work-up: The reaction is monitored for the uptake of hydrogen. Upon completion, the catalyst is removed by filtration.

-

Purification: The solvent is removed under reduced pressure to yield the crude 2,4-dimethylheptane, which can be further purified by distillation if necessary.

Ozonolysis cleaves the double bond to form carbonyl compounds.

General Procedure for Ozonolysis:

-

Ozone Treatment: A solution of this compound in a non-reactive solvent (e.g., dichloromethane or methanol) is cooled to a low temperature (typically -78 °C). A stream of ozone gas is bubbled through the solution until a blue color persists, indicating an excess of ozone.

-

Work-up: The excess ozone is removed by bubbling an inert gas (e.g., nitrogen or argon) through the solution. The ozonide intermediate is then treated with a work-up reagent.

-

Reductive Work-up: Addition of a reducing agent like dimethyl sulfide or zinc dust and water will yield 2-methyl-1-heptanal and formaldehyde.

-

Oxidative Work-up: Addition of an oxidizing agent like hydrogen peroxide will yield 2-methyl-1-heptanoic acid and carbon dioxide.

-

-

Purification: The resulting carbonyl compounds are isolated and purified using standard techniques such as extraction, distillation, or chromatography.

Visualizations

The following diagrams illustrate a potential synthesis pathway and a key reaction of this compound.

Caption: Synthesis of this compound via acid-catalyzed dimerization of isobutylene.

Caption: Catalytic hydrogenation of this compound to 2,4-Dimethylheptane.

References

Molecular formula and weight of 2,4-Dimethyl-1-heptene

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the chemical properties of 2,4-Dimethyl-1-heptene, a volatile organic compound belonging to the alkene family.

Chemical Identity and Molecular Structure

This compound is an unsaturated hydrocarbon. Its structure is defined by a seven-carbon parent chain (heptane) with a double bond at the first carbon position (making it a heptene). Two methyl groups are attached as substituents at the second and fourth carbon atoms.

-

IUPAC Name: 2,4-dimethylhept-1-ene[5]

The molecular formula is determined by identifying the seven-carbon heptene chain and adding the two methyl (CH₃) groups, then saturating the remaining carbon bonds with hydrogen atoms.

Physicochemical Properties

The molecular weight and other key physical properties are crucial for handling, storage, and application in a research setting.

Data Summary Table

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈ | [1][2][3][4] |

| Molecular Weight | 126.24 g/mol | [2][4][5] |

| 126.2392 g/mol | [1] | |

| CAS Number | 19549-87-2 | [1][2] |

| Density | 0.732 g/cm³ | [3] |

| Boiling Point | 134 °C | [5] |

| 137.3 °C at 760 mmHg | [3] | |

| Physical Form | Liquid | [5] |

| Color | Colorless | [5] |

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic masses of its constituent atoms.[6] The calculation for this compound is detailed below.

Experimental Protocols

Protocol 1: Molecular Weight Calculation

-

Determine the Molecular Formula: Based on the IUPAC name "this compound," the molecular formula is established as C₉H₁₈.

-

Identify Atomic Masses: Obtain the average atomic masses of Carbon (C) and Hydrogen (H) from the periodic table.

-

Calculate Total Mass: Multiply the atomic mass of each element by the number of atoms of that element in the molecule and sum the results.[11]

-

Mass from Carbon = 9 atoms × 12.011 u/atom = 108.099 u

-

Mass from Hydrogen = 18 atoms × 1.008 u/atom = 18.144 u

-

-

Sum for Molecular Weight:

-

Total Molecular Weight = 108.099 u + 18.144 u = 126.243 u

-

The following diagram illustrates the logical workflow for this calculation.

Caption: Workflow for determining molecular weight.

Applications and Further Research

As a volatile organic compound and an alkene, this compound can serve as a starting material or intermediate in organic synthesis. Its properties may be of interest in the fields of fuel research, polymer chemistry, and as a component in complex mixtures for analytical standard development. Currently, there is limited public information available citing this specific molecule in complex biological signaling pathways or as a primary focus in drug development. Further research would be required to elucidate any potential bioactivity.

References

- 1. This compound [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS#:19549-87-2 | Chemsrc [chemsrc.com]

- 4. This compound | 19549-87-2 [chemicalbook.com]

- 5. This compound 98.0+%, TCI America 1 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. How to Find the Molecular Mass of a Compound [thoughtco.com]

- 7. Atomic/Molar mass [westfield.ma.edu]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. quora.com [quora.com]

- 10. What is the atomic mass in hydrogen? [vedantu.com]

- 11. prepineer.com [prepineer.com]

Synthesis of 2,4-Dimethyl-1-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of plausible synthetic pathways for the branched aliphatic alkene, 2,4-Dimethyl-1-heptene. While this compound is noted as a volatile organic compound and a product of polymer degradation, detailed laboratory-scale synthetic procedures are not extensively documented in readily available literature.[1][2] Therefore, this document outlines three logical and established synthetic methodologies: the Wittig reaction, a Grignard reaction followed by dehydration, and the direct dehydration of the corresponding alcohol. The experimental protocols provided are based on well-established analogous reactions and serve as a comprehensive starting point for laboratory synthesis.

Wittig Reaction Pathway

The Wittig reaction is a reliable method for forming a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone.[3][4][5] This pathway offers excellent regioselectivity, ensuring the double bond is formed at the desired position.[3] For the synthesis of this compound, the retrosynthetic analysis points to the reaction between a C6 ketone (4-methyl-2-pentanone) and a C1 phosphorus ylide (methylenetriphenylphosphorane).

Experimental Protocol:

Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.2 eq.) and anhydrous diethyl ether.

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 eq.) dropwise to the suspension under a nitrogen atmosphere.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 2-3 hours. The formation of the orange-red ylide indicates a successful reaction.

Step 2: Synthesis of this compound

-

Cool the freshly prepared ylide solution back to 0 °C.

-

Add a solution of 4-methyl-2-pentanone (1.0 eq.) in anhydrous diethyl ether dropwise to the ylide solution.

-

After the addition, allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Quantitative Data (Illustrative):

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) | Purity (%) |

| 4-Methyl-2-pentanone | 100.16 | 0.1 | 10.02 | - | >98 |

| Methyltriphenylphosphonium bromide | 357.24 | 0.12 | 42.87 | - | >98 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.11 | 7.05 | - | - |

| This compound | 126.24 | - | - | ~75-85 | >97 |

Experimental Workflow:

Grignard Reaction and Dehydration Pathway

This two-step pathway involves the initial formation of a tertiary alcohol, 2,4-dimethyl-2-heptanol, through a Grignard reaction, followed by its dehydration to yield the target alkene. The Grignard reaction provides a versatile method for carbon-carbon bond formation.

Experimental Protocol:

Step 1: Synthesis of 2,4-Dimethyl-2-heptanol

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.1 eq.).

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of 1-bromopentane (1.0 eq.) in anhydrous diethyl ether and add a small portion to the magnesium turnings.

-

Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the pentylmagnesium bromide.

-

Cool the Grignard reagent to 0 °C and add a solution of isobutyraldehyde (1.0 eq.) in anhydrous diethyl ether dropwise.

-

After the addition, allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture slowly into a beaker containing crushed ice and saturated aqueous ammonium chloride.

-

Separate the ether layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain crude 2,4-dimethyl-1-heptanol.

Step 2: Dehydration of 2,4-Dimethyl-1-heptanol

-

Place the crude 2,4-dimethyl-1-heptanol in a round-bottom flask with a magnetic stirrer.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Set up a fractional distillation apparatus and heat the mixture.

-

The lower-boiling alkene product will distill over as it is formed, driving the equilibrium towards the product.

-

Collect the distillate, which will be a mixture of alkene isomers and water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and distill to obtain the purified this compound. Note that this dehydration may lead to a mixture of isomers, with 2,4-dimethyl-2-heptene being a potential major byproduct.

Quantitative Data (Illustrative):

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) | Purity (%) |

| 1-Bromopentane | 151.04 | 0.1 | 15.10 | - | >98 |

| Magnesium Turnings | 24.31 | 0.11 | 2.67 | - | - |

| Isobutyraldehyde | 72.11 | 0.1 | 7.21 | - | >98 |

| 2,4-Dimethyl-1-heptanol | 144.25 | - | - | ~80-90 | Crude |

| This compound | 126.24 | - | - | ~70-80 | >95 |

Reaction Pathway:

Direct Dehydration of 2,4-Dimethyl-1-heptanol

If the precursor alcohol, 2,4-dimethyl-1-heptanol, is commercially available or synthesized through other means, it can be directly dehydrated to form this compound. This is an acid-catalyzed elimination reaction.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a fractional distillation setup, place 2,4-dimethyl-1-heptanol (1.0 eq.).

-

Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 10 mol%).

-

Heat the mixture gently with stirring.

-

The alkene product will co-distill with water as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.

-

Continue the distillation until no more organic layer is observed in the distillate.

-

Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine, and then dry the organic layer over anhydrous sodium sulfate.

-

Filter the dried solution and purify the this compound by fractional distillation. As with the previous method, the formation of isomeric alkenes is possible.

Quantitative Data (Illustrative):

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) | Purity (%) |

| 2,4-Dimethyl-1-heptanol | 144.25 | 0.1 | 14.43 | - | >98 |

| Concentrated H2SO4 | 98.08 | 0.01 | 0.98 | - | - |

| This compound | 126.24 | - | - | ~85-95 | >96 |

Logical Relationship of Dehydration:

Conclusion

This guide has detailed three plausible and robust laboratory-scale synthesis pathways for this compound. The Wittig reaction offers the most direct and regioselective route to the desired terminal alkene. The Grignard reaction followed by dehydration is a versatile two-step method, though it may yield isomeric alkene mixtures. Direct dehydration of the corresponding alcohol is the most straightforward if the precursor is available. The provided experimental protocols and illustrative quantitative data serve as a solid foundation for the practical synthesis of this compound in a research and development setting. Further optimization of reaction conditions and purification techniques may be required to achieve desired yields and purity for specific applications.

References

Catalytic Cracking for the Synthesis of Branched α-Olefins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The catalytic cracking of heavy hydrocarbons into lighter, more valuable products is a cornerstone of the modern chemical industry. Among the desired products, branched α-olefins are of significant interest due to their applications as intermediates in the synthesis of fine chemicals, pharmaceuticals, and specialty polymers. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and reaction pathways involved in the synthesis of branched α-olefins via catalytic cracking.

Core Principles and Reaction Mechanisms

The catalytic cracking of long-chain hydrocarbons to produce branched α-olefins is a complex process governed by a series of acid-catalyzed reactions. The primary mechanism involves the formation of carbenium ion intermediates on the surface of solid acid catalysts, typically zeolites.

Initiation: The process begins with the formation of a carbenium ion from a paraffin molecule. This can occur through protonation of a trace olefin present in the feed or by hydride abstraction from a paraffin molecule by a Lewis acid site on the catalyst. For branched paraffins, initiation is favored at a tertiary carbon atom.

Cracking (β-Scission): Once formed, the carbenium ion can undergo β-scission, where the C-C bond in the beta position relative to the positive charge is cleaved. This results in the formation of a smaller olefin and a new, smaller carbenium ion. This is the primary chain-breaking step.

Isomerization: Carbenium ions can rearrange through hydride and methyl shifts to form more stable secondary or tertiary carbenium ions. Skeletal isomerization, involving the rearrangement of the carbon skeleton, is the key step leading to the formation of branched structures. This often proceeds through a protonated cyclopropane (PCP) intermediate.

Hydrogen Transfer: Carbenium ions can also react with other hydrocarbon molecules (paraffins or olefins) in hydrogen transfer reactions. This leads to the formation of a saturated hydrocarbon (alkane) and a new carbenium ion, but can also contribute to coke formation and catalyst deactivation.

The selectivity towards branched α-olefins is highly dependent on the catalyst properties and reaction conditions. Catalysts with appropriate pore structures and acid site densities are crucial for promoting skeletal isomerization while minimizing secondary reactions like excessive cracking and aromatization.

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis and analysis of branched α-olefins. Below are representative protocols for catalyst preparation, the cracking reaction in a fixed-bed reactor, and product analysis.

Catalyst Preparation: Wet Impregnation of ZSM-5

A common method to modify the properties of a parent zeolite like ZSM-5 is through wet impregnation with a metal salt solution. This example details the preparation of a lanthanum and phosphorus-modified ZSM-5 catalyst.

Materials:

-

Zeolite Socony Mobil-5 (ZSM-5) powder (Si:Al ratio of 50)

-

Lanthanum (III) nitrate nonahydrate (La(NO₃)₃·9H₂O)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Deionized water

Procedure:

-

Lanthanum Impregnation:

-

Dissolve a calculated amount of La(NO₃)₃·9H₂O in deionized water to achieve the desired lanthanum loading (e.g., 0.25 wt%).

-

Add the ZSM-5 powder to the lanthanum nitrate solution.

-

Stir the slurry at room temperature for 24 hours to ensure uniform impregnation.

-

Dry the impregnated catalyst at 110°C for 12 hours.

-

Calcify the dried powder in a muffle furnace at 550°C for 4 hours in static air.

-

-

Phosphorus Impregnation:

-

Dissolve a calculated amount of (NH₄)₂HPO₄ in deionized water to achieve the desired phosphorus loading (e.g., 1 wt%).

-

Add the lanthanum-modified ZSM-5 to the phosphate solution.

-

Stir the slurry at room temperature for 24 hours.

-

Dry the resulting catalyst at 110°C for 12 hours.

-

Calcify the final catalyst at 550°C for 4 hours in static air.

-

Catalytic Cracking in a Fixed-Bed Reactor

A fixed-bed reactor is a common laboratory setup for evaluating catalyst performance in cracking reactions.

Apparatus:

-

Quartz or stainless steel fixed-bed reactor (e.g., 10 mm inner diameter).

-

Tubular furnace with temperature controller.

-

Mass flow controllers for carrier gas (e.g., N₂).

-

High-pressure liquid chromatography (HPLC) pump or syringe pump for liquid feed.

-

Condenser and cold trap (e.g., ice-water bath or dry ice/acetone bath) to collect liquid products.

-

Gas collection bag or online gas chromatograph (GC) for gaseous products.

Procedure:

-

Catalyst Loading: Load a specific amount of the prepared catalyst (e.g., 1.0 g, 20-40 mesh) into the center of the reactor tube, supported by quartz wool plugs.

-

Catalyst Pre-treatment: Heat the reactor to the desired reaction temperature (e.g., 600°C) under a flow of inert gas (e.g., N₂) for a specified time (e.g., 1 hour) to remove any adsorbed water and impurities.

-

Reaction:

-

Introduce the hydrocarbon feedstock (e.g., n-hexadecane, Fischer-Tropsch wax) into the reactor at a controlled flow rate using the liquid pump. The weight hourly space velocity (WHSV) is a key parameter and is calculated as the mass flow rate of the feed divided by the mass of the catalyst.

-

Maintain the desired reaction temperature and pressure throughout the experiment.

-

Pass the reactor effluent through the condenser and cold trap to separate the liquid products from the gaseous products.

-

-

Product Collection: Collect the liquid products in a pre-weighed vial. Collect the gaseous products in a gas bag for offline analysis or analyze them directly using an online GC.

-

Mass Balance: After the reaction, weigh the collected liquid products and measure the volume of the gaseous products to perform a mass balance calculation. The amount of coke deposited on the catalyst can be determined by temperature-programmed oxidation (TPO) or by the difference in mass balance.

Product Analysis: Gas Chromatography (GC)

Gas chromatography is the primary technique for analyzing the complex mixture of hydrocarbons produced during catalytic cracking.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for hydrocarbon separation (e.g., PONA, OV-1).

-

For gaseous products, a gas sampling valve is often used.

-

For liquid products, an autosampler is typically employed.

Procedure for Gaseous Products:

-

Sample Injection: Inject a known volume of the collected gas sample into the GC using a gas-tight syringe or an automated gas sampling valve.

-

Separation: The components of the gas mixture are separated based on their boiling points and interaction with the stationary phase of the column. A typical temperature program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 250°C).

-

Detection and Quantification: The FID detects the hydrocarbon components as they elute from the column. The area of each peak is proportional to the concentration of the corresponding component. Identification of individual components is achieved by comparing their retention times with those of known standards.

Procedure for Liquid Products:

-

Sample Preparation: Dilute the liquid product in a suitable solvent (e.g., CS₂) if necessary.

-

Sample Injection: Inject a small volume (e.g., 1 µL) of the liquid sample into the GC.

-

Separation and Detection: Similar to the gas analysis, the components are separated and detected. The temperature program for liquid products will typically cover a wider range to elute heavier hydrocarbons.

-

Identification of Branched Olefins: The identification of specific branched α-olefin isomers can be challenging. It often requires the use of a high-resolution capillary column and may be confirmed by mass spectrometry (GC-MS) by analyzing the fragmentation patterns of the different isomers.

Quantitative Data

The following tables summarize quantitative data from various studies on the catalytic cracking of different feedstocks for the production of olefins. These tables are designed for easy comparison of the effects of catalyst type and reaction conditions on product distribution.

Table 1: Catalytic Cracking of Fischer-Tropsch Wax over Different Zeolite Catalysts [1]

| Catalyst | Reaction Temp. (°C) | Conversion (wt%) | Ethylene Yield (wt%) | Propylene Yield (wt%) | Butenes Yield (wt%) | Gasoline Yield (wt%) |

| Cat-USY | 560 | 91.3 | 2.1 | 12.5 | 15.3 | 43.4 |

| Cat-β | 560 | 93.8 | 3.5 | 20.1 | 21.8 | 35.7 |

| Cat-Z5-90 (ZSM-5, Si/Al=90) | 560 | 93.5 | 6.9 | 25.9 | 16.8 | 29.1 |

Table 2: Effect of Si/Al Ratio of ZSM-5 on Catalytic Cracking of Fischer-Tropsch Wax [1]

| Catalyst (ZSM-5) | Reaction Temp. (°C) | Conversion (wt%) | Ethylene Yield (wt%) | Propylene Yield (wt%) | Butenes Yield (wt%) | Hydrogen Transfer Index |

| Si/Al = 90 | 560 | 93.5 | 6.9 | 25.9 | 16.8 | 0.45 |

| Si/Al = 140 | 560 | 90.7 | 6.4 | 26.8 | 20.1 | 0.39 |

| Si/Al = 200 | 560 | 88.9 | 5.8 | 25.1 | 19.5 | 0.35 |

Table 3: Catalytic Cracking of n-Hexane over Modified ZSM-5 Catalysts [2]

| Catalyst | Reaction Temp. (°C) | n-Hexane Conv. (%) | Ethylene Sel. (%) | Propylene Sel. (%) | Butylene Sel. (%) | Total Light Olefin Sel. (%) |

| ZSM-5 | 600 | 99.8 | 17.5 | 29.1 | 16.4 | 63.0 |

| 0.25La/ZSM-5 | 600 | 99.7 | 15.2 | 26.5 | 14.8 | 56.5 |

| 1P/ZSM-5 | 600 | 69.0 | 18.2 | 32.1 | 13.7 | 64.0 |

| 1P0.25La/ZSM-5 | 600 | 82.3 | 17.9 | 33.5 | 11.8 | 63.2 |

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key reaction pathways and a typical experimental workflow for catalytic cracking.

Caption: Reaction pathway for branched α-olefin formation.

Caption: Experimental workflow for fixed-bed catalytic cracking.

References

An In-depth Technical Guide to the Acid-Catalyzed Production of 2,4-Dimethyl-1-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed synthesis of 2,4-dimethyl-1-heptene, a branched C9 olefin. While direct alkylation of isobutylene with propylene presents significant challenges in achieving high selectivity for this specific isomer, this document focuses on the more industrially relevant and chemically plausible method of propylene oligomerization. The primary emphasis is on the use of solid acid catalysts, such as solid phosphoric acid (SPA) and zeolites, which offer environmental and operational advantages over traditional liquid acids.

This guide details the underlying reaction mechanisms, provides representative experimental protocols, and presents quantitative data from related studies to inform laboratory and pilot-scale synthesis efforts.

Introduction: The Synthesis of this compound

This compound is a branched-chain olefin with potential applications as a fine chemical intermediate and a component in specialty fuels. Its synthesis via acid catalysis primarily involves the oligomerization of propylene, where three propylene molecules are combined to form a C9 olefin. The reaction proceeds through a series of carbocation intermediates, and the final product distribution is highly dependent on the catalyst and reaction conditions. Solid acid catalysts are preferred for their ease of separation, reduced corrosion, and opportunities for regeneration.[1][2]

Catalysts and Reaction Conditions

The choice of catalyst is critical in directing the oligomerization of propylene towards the desired C9 fraction and influencing the isomeric distribution.

Solid Phosphoric Acid (SPA) Catalysts

Solid phosphoric acid catalysts are widely used for propylene oligomerization.[1][3][4][5] These catalysts consist of phosphoric acid supported on a carrier like kieselguhr. The active species is believed to be the free phosphoric acid on the catalyst surface.[5]

Zeolite Catalysts

Zeolites, with their well-defined pore structures and tunable acidity, are also effective catalysts for propylene oligomerization.[6][7][8][9] The product selectivity is influenced by the zeolite's pore size and the density and strength of its acid sites.[6][9]

Table 1: Comparison of Catalysts for Propylene Oligomerization

| Catalyst Type | Typical Active Phase | Key Advantages | Key Disadvantages |

| Solid Phosphoric Acid (SPA) | Phosphoric Acid on Kieselguhr | High activity, established technology | Leaching of acid, sensitivity to water |

| Zeolites (e.g., ZSM-5, HY) | Brønsted acid sites in aluminosilicate framework | Shape selectivity, high thermal stability, regenerable | Can lead to cracking and aromatization |

Table 2: Typical Reaction Conditions for Propylene Oligomerization

| Parameter | Solid Phosphoric Acid | Zeolite Catalysts |

| Temperature | 160 - 230 °C[2][5] | 200 - 350 °C[7] |

| Pressure | 3.0 - 5.5 MPa[5] | 3.0 - 5.0 MPa |

| Propylene Feed | 40 - 60% in an inert carrier (e.g., propane)[5] | Pure or mixed with inerts |

| Weight Hourly Space Velocity (WHSV) | 2 - 5 h⁻¹[5] | 1 - 10 h⁻¹ |

Proposed Reaction Mechanism for the Formation of this compound

The acid-catalyzed trimerization of propylene to form this compound is proposed to proceed through a series of carbocation intermediates. The following diagram illustrates a plausible pathway.

Caption: Proposed reaction mechanism for the formation of this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of C9 olefins from propylene using solid acid catalysts. These should be adapted and optimized for the specific equipment and safety protocols of your laboratory.

Propylene Oligomerization using a Solid Phosphoric Acid Catalyst

Objective: To synthesize a mixture of C9 olefins from propylene using a solid phosphoric acid catalyst in a fixed-bed reactor.

Materials:

-

Solid Phosphoric Acid (SPA) catalyst pellets.

-

Propylene (polymerization grade).

-

Nitrogen (high purity, for purging).

-

Inert support material (e.g., quartz wool, silicon carbide).

Equipment:

-

High-pressure fixed-bed reactor system with temperature and pressure control.

-

Mass flow controllers for gas feeds.

-

Back pressure regulator.

-

Condenser and liquid product collection system.

-

Gas chromatograph (GC) for product analysis.

Procedure:

-

Catalyst Loading: Load a known amount of SPA catalyst into the reactor, typically mixed with an inert material to ensure good heat distribution. Place quartz wool at the inlet and outlet of the catalyst bed.

-

System Purge: Purge the reactor system with nitrogen for at least one hour to remove air and moisture.

-

Pressurization and Heating: Pressurize the system with nitrogen to the desired reaction pressure (e.g., 4.0 MPa). Heat the reactor to the reaction temperature (e.g., 200°C).

-

Reaction Initiation: Introduce the propylene feed at the desired flow rate (to achieve a WHSV of, for example, 2 h⁻¹).

-

Product Collection: The reactor effluent is passed through a condenser to separate the liquid product from the unreacted gases. Collect the liquid product in a cooled vessel.

-

Steady State and Sampling: Allow the reaction to reach a steady state. Collect liquid and gas samples periodically for GC analysis to determine propylene conversion and product distribution.

-

Shutdown: After the desired reaction time, stop the propylene feed and cool the reactor to room temperature under a nitrogen flow. Depressurize the system safely.

Propylene Oligomerization using a Zeolite Catalyst

The procedure is similar to that for the SPA catalyst, with the primary difference being the catalyst activation step.

Catalyst Activation:

-

Prior to reaction, the zeolite catalyst should be activated by heating under a flow of dry, inert gas (e.g., nitrogen or air) to a high temperature (e.g., 500-550°C) for several hours to remove adsorbed water. This step is crucial for achieving high catalytic activity.

Data Presentation

Quantitative data for the specific synthesis of this compound is limited in the public domain. The following table presents representative data for propylene oligomerization over different catalysts, highlighting the typical product distribution.

Table 3: Representative Product Distribution from Propylene Oligomerization

| Catalyst | Temperature (°C) | Pressure (MPa) | Propylene Conversion (%) | C6 Olefins (wt%) | C9 Olefins (wt%) | C12+ Olefins (wt%) | Reference |

| Solid Phosphoric Acid | 210 | 4.0 | >99 | - | - | - | [4] |

| Zr-ZSM-5 | 260 | 4.0 | - | - | (Diesel fraction) 61.28 | - | [7] |

| HZSM-5 | 350 | Atmospheric | - | - | (Gasoline/Distillate) | - | [7] |

| Zeolite Offretite | - | 3.0 - 5.0 | - | (Minimized C7/C8) | - | - | [6] |

Note: The C9 olefin fraction will be a mixture of various isomers, and the selectivity towards this compound will depend on the specific catalyst and conditions.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for conducting a propylene oligomerization experiment.

References

- 1. Propylene Trimer (Nonene) – C9 Olefin Supplier | Equilex : Equilex [equilex.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. (PDF) Polymerization of Propylene With Solid Phosphoric [research.amanote.com]

- 4. researchgate.net [researchgate.net]

- 5. avant-al.com [avant-al.com]

- 6. Propylene oligomerization over zeolite catalysts (Conference) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydrocarbon Products Occluded within Zeolite Micropores Impose Transport Barriers that Regulate Brønsted Acid-Catalyzed Propene Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental reactivity of the alkene in 2,4-Dimethyl-1-heptene

An In-Depth Technical Guide to the Fundamental Reactivity of the Alkene in 2,4-Dimethyl-1-heptene

Introduction

This compound is a branched aliphatic alkene notable for its unique structural features and reactivity.[1] As a volatile organic compound (VOC), it is relevant in fields ranging from atmospheric chemistry to materials science, where it is recognized as a thermal degradation product of polypropylene.[1][2] For researchers, scientists, and drug development professionals, understanding its fundamental reactivity is crucial for its application as a chemical intermediate and for predicting its metabolic and environmental fate.

The core of this molecule's reactivity lies in its terminal carbon-carbon double bond (C=C).[1] The π-bond, being weaker and more electron-rich than the surrounding σ-bonds, serves as a nucleophilic center, making it susceptible to attack by electrophiles.[1][3][4] This guide provides a comprehensive overview of the principal reactions of the alkene moiety in this compound, including electrophilic additions, radical reactions, and oxidative processes. The presence of methyl groups at positions 2 and 4 introduces significant steric hindrance, which critically influences the regioselectivity and reaction rates.[1]

Structural Influence on Reactivity: Steric Hindrance

The structure of this compound is characterized by a terminal double bond between C1 and C2, and two methyl groups at the C2 and C4 positions. The methyl group at the C2 position, directly attached to one of the double-bonded carbons, creates a sterically hindered environment.[1] This steric bulk shields the double bond from one side, influencing the trajectory of incoming reagents and favoring the formation of specific stereoisomers.[5] Furthermore, this substitution pattern is pivotal in determining the regiochemical outcome of addition reactions, primarily by dictating the stability of carbocation or radical intermediates.

Core Reactivity: Electrophilic Addition Reactions

Electrophilic addition is the most common reaction pathway for alkenes.[3][6][7] The reaction is initiated by the alkene's π-bond acting as a nucleophile to attack an electrophilic species.[8] This process typically occurs in two steps: the formation of a carbocation intermediate, followed by a rapid attack by a nucleophile to yield the final product.[8]

Caption: General mechanism for electrophilic addition to an alkene.

Regioselectivity: Markovnikov's Rule

When an unsymmetrical reagent like H-X is added to an unsymmetrical alkene, the regiochemistry of the product is predicted by Markovnikov's rule. The rule states that the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, while the electrophilic component (X) adds to the carbon with more alkyl substituents.[6][9] The underlying principle is the formation of the most stable carbocation intermediate.[9][10]

For this compound, the initial protonation can occur at C1 or C2.

-

Path A (Favored): Protonation of C1 leads to a highly stable tertiary carbocation at C2.

-

Path B (Disfavored): Protonation of C2 would form a much less stable primary carbocation at C1.

Consequently, the reaction proceeds almost exclusively through the more stable tertiary carbocation, dictating the final product structure.

References

- 1. This compound | 19549-87-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. savemyexams.com [savemyexams.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. crab.rutgers.edu [crab.rutgers.edu]

- 7. fiveable.me [fiveable.me]

- 8. 7.7 Electrophilic Addition Reactions of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 9. Markovnikov's rule - Wikipedia [en.wikipedia.org]

- 10. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]

Introduction to Electrophilic Addition in 2,4-Dimethyl-1-heptene

An in-depth analysis of the electrophilic addition mechanisms of 2,4-dimethyl-1-heptene is presented for researchers, scientists, and professionals in drug development. This guide details the core reactions, including hydrobromination, acid-catalyzed hydration, and halogenation, with a focus on reaction mechanisms, regioselectivity, and potential carbocation rearrangements.

This compound is an unsymmetrical alkene with the structure CH₂=C(CH₃)CH₂CH(CH₃)CH₂CH₂CH₃. Its terminal double bond is electron-rich due to the alkyl substituents, making it a nucleophile that is highly reactive toward electrophiles. Electrophilic addition reactions are fundamental in organic synthesis, allowing for the conversion of the C=C double bond into a variety of functional groups. These reactions typically proceed in two steps: an initial attack by the π electrons of the alkene on an electrophile to form a carbocation intermediate, followed by the attack of a nucleophile on the carbocation.[1][2] The regioselectivity of these additions is governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the most stable carbocation intermediate.[3][4]

Mechanism 1: Hydrobromination (Addition of HBr)

The reaction of this compound with a hydrogen halide, such as hydrogen bromide (HBr), is a classic example of an electrophilic addition.[2][4]

Step-by-Step Mechanism:

-

Protonation and Carbocation Formation: The π bond of the alkene attacks the electrophilic hydrogen of HBr. The proton adds to the C1 carbon (the carbon with more hydrogen atoms), leading to the formation of a carbocation on the C2 carbon. This results in a stable tertiary carbocation, in accordance with Markovnikov's rule.[1][4]

-

Nucleophilic Attack: The bromide anion (Br⁻), acting as a nucleophile, attacks the electrophilic tertiary carbocation.[1] This step is rapid and results in the formation of the final alkyl halide product.[2]

Due to the formation of the most stable possible carbocation (tertiary) in the initial step, a carbocation rearrangement is not expected in this reaction.

Reaction Pathway:

Caption: Mechanism of HBr addition to this compound.

Mechanism 2: Acid-Catalyzed Hydration (Addition of H₂O)

In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), water can add across the double bond of an alkene to form an alcohol.[5][6][7] This reaction, known as hydration, also follows Markovnikov's rule.

Step-by-Step Mechanism:

-

Protonation: The alkene's double bond is protonated by a hydronium ion (H₃O⁺), which is formed from the acid catalyst in water. The proton adds to C1, forming the same stable tertiary carbocation at C2 as seen in hydrobromination.[5][6]

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the tertiary carbocation. This forms a protonated alcohol (an oxonium ion).[6]

-

Deprotonation: Another water molecule acts as a base, removing a proton from the oxonium ion. This step regenerates the acid catalyst (H₃O⁺) and yields the final alcohol product.[5][7]

Reaction Pathway:

Caption: Mechanism of acid-catalyzed hydration of this compound.

Mechanism 3: Halogenation (Addition of Br₂)

The addition of a halogen, such as bromine (Br₂), across a double bond results in a vicinal dihalide. This reaction proceeds through a different type of intermediate and has specific stereochemical outcomes.[8][9]

Step-by-Step Mechanism:

-

Formation of a Bromonium Ion: The π electrons of the alkene attack one of the bromine atoms in Br₂. The approaching alkene induces a dipole in the Br-Br bond.[9] This attack expels a bromide ion (Br⁻) and forms a cyclic bromonium ion intermediate, where the positively charged bromine atom is bonded to both C1 and C2.[9]

-

Nucleophilic Attack (Anti-addition): The displaced bromide ion (Br⁻) then acts as a nucleophile. It attacks one of the carbons of the bromonium ion from the opposite face of the ring (anti-addition).[8] The attack occurs at the more substituted carbon (C2) because this carbon can better accommodate the partial positive charge in the transition state. This backside attack opens the three-membered ring to give the final 1,2-dibromide product.

Reaction Pathway:

Caption: Mechanism of Br₂ addition to this compound.

Summary of Products and Regioselectivity

The following table summarizes the expected major products from the electrophilic addition reactions of this compound. Quantitative yields would require specific experimental determination.

| Reagent | Reaction Type | Intermediate | Regioselectivity | Expected Major Product |

| HBr | Hydrobromination | Tertiary Carbocation | Markovnikov | 2-Bromo-2,4-dimethylheptane |

| H₂O, H₂SO₄ | Acid-Catalyzed Hydration | Tertiary Carbocation | Markovnikov | 2,4-Dimethyl-2-heptanol |

| Br₂ in CCl₄ | Bromination | Cyclic Bromonium Ion | Attack at more substituted C | 1,2-Dibromo-2,4-dimethylheptane |

General Experimental Protocols

Disclaimer: The following are generalized protocols and would require optimization for the specific substrate, this compound. Appropriate safety precautions must be taken when handling these reagents.

Protocol 1: Hydrobromination with HBr

-

Setup: A solution of this compound in a non-polar, inert solvent (e.g., pentane or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Reagent Addition: A solution of HBr in acetic acid or gaseous HBr is slowly bubbled through the cooled alkene solution.

-

Reaction: The reaction is stirred at 0 °C for 1-2 hours or until TLC analysis indicates the consumption of the starting material.

-

Workup: The reaction mixture is washed with a cold, dilute aqueous solution of sodium bicarbonate to neutralize excess acid, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Protocol 2: Acid-Catalyzed Hydration

-

Setup: A mixture of water and a catalytic amount of concentrated sulfuric acid (typically a 50% aqueous solution) is prepared in a round-bottom flask and cooled in an ice bath.

-

Reagent Addition: this compound is added dropwise to the stirred, cold acid solution.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by GC or TLC. The use of excess water helps drive the equilibrium toward the alcohol product.[5]

-

Workup: The reaction mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution. The product is then extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting alcohol is purified by distillation under reduced pressure.

Protocol 3: Bromination with Br₂

-

Setup: this compound is dissolved in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane in a flask protected from light (to prevent radical reactions) and cooled to 0 °C.[8]

-

Reagent Addition: A solution of bromine (Br₂) in the same solvent is added dropwise to the alkene solution with vigorous stirring. The characteristic red-brown color of bromine should disappear as it reacts.[9]

-

Reaction: The addition is continued until a faint bromine color persists. The reaction is typically rapid and complete upon full addition.

-

Workup: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water and brine.

-

Purification: The organic layer is dried over anhydrous calcium chloride, filtered, and the solvent is evaporated. The dibromide product can be purified by recrystallization or chromatography if necessary.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 7.7 Electrophilic Addition Reactions of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reaction of Alkenes With HCl, HBr, and HI - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 10.3 Reactions of Alkenes: Addition of Water (or Alcohol) to Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Oxidative Cleavage Reactions of 2,4-Dimethyl-1-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidative cleavage reactions of 2,4-Dimethyl-1-heptene, a branched aliphatic alkene. This document details the reaction pathways, expected products, and experimental protocols for the cleavage of this substrate using common oxidative reagents. The information presented is intended to support research and development activities where precise molecular fragmentation is required.

Introduction

This compound is a nine-carbon alkene with a terminal double bond. Its structure presents an interesting substrate for oxidative cleavage reactions, yielding distinct carbonyl compounds that can serve as valuable intermediates in organic synthesis. The primary methods for the oxidative cleavage of alkenes, and therefore applicable to this compound, are ozonolysis, permanganate oxidation, and dichromate oxidation. Each method offers different advantages concerning reaction conditions, selectivity, and the nature of the final products.

Ozonolysis

Ozonolysis is a versatile and widely used method for the oxidative cleavage of alkenes. The reaction proceeds in two main steps: the reaction of the alkene with ozone to form an ozonide intermediate, followed by a work-up step that determines the final products.[1][2]

Reaction Pathway and Products

The initial reaction of this compound with ozone (O₃) at low temperatures (typically -78°C) in an inert solvent like methanol or dichloromethane leads to the formation of an unstable primary ozonide (molozonide).[1][3] This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[1][3] The subsequent work-up of the ozonide determines the nature of the cleavage products.

-

Reductive Work-up: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (DMS) or zinc dust and water, cleaves the ozonide to yield aldehydes and ketones.[1][4] In the case of this compound, reductive work-up is predicted to yield formaldehyde and 3,5-dimethylhexan-2-one.[5]

-

Oxidative Work-up: If the ozonide is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), any aldehyde fragments are further oxidized to carboxylic acids.[6] For this compound, an oxidative work-up will produce 3,5-dimethylhexan-2-one and oxidize the formaldehyde fragment to carbonic acid, which is unstable and decomposes to carbon dioxide and water.[5][7]

The overall ozonolysis reaction pathways for this compound are illustrated below.

Quantitative Data

| Oxidative Cleavage Method | Reagents | Predicted Products | Theoretical Molar Yield (%) |

| Ozonolysis (Reductive) | 1. O₃, CH₂Cl₂/MeOH, -78°C2. (CH₃)₂S | Formaldehyde, 3,5-Dimethylhexan-2-one | 100 |

| Ozonolysis (Oxidative) | 1. O₃, CH₂Cl₂/MeOH, -78°C2. H₂O₂ | Carbon Dioxide, 3,5-Dimethylhexan-2-one | 100 |

Experimental Protocol: Ozonolysis with Reductive Work-up

This protocol is a general procedure for the ozonolysis of an alkene with a reductive work-up using dimethyl sulfide.

Materials:

-

This compound

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O₃) generator

-

Oxygen (O₂) source

-

Dimethyl sulfide (DMS)

-

Sudan Red III (indicator, optional)

-

Nitrogen or Argon gas

-

Drying tube (e.g., with calcium chloride)

-

Three-neck round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone, -78°C)

-

Rotary evaporator

-

Standard glassware for extraction and purification (separatory funnel, flasks, etc.)

-

Silica gel for column chromatography

Procedure:

-

Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a drying tube and then a trap containing a solution of potassium iodide to quench excess ozone.[1] The entire apparatus should be under a positive pressure of nitrogen or argon.

-

Reaction Mixture: Dissolve this compound (1 equivalent) in a 1:1 mixture of anhydrous dichloromethane and methanol. A small amount of Sudan Red III can be added as an indicator.[1]

-

Ozonolysis: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Begin bubbling a stream of ozone-enriched oxygen through the solution with vigorous stirring. The reaction is typically continued until the solution turns a persistent blue color, indicating the presence of unreacted ozone, or until the red color of the indicator disappears.[1]

-

Purging: Once the reaction is complete, switch the gas flow from ozone/oxygen to nitrogen or argon to purge the excess ozone from the reaction mixture. This is crucial for safety as ozone can be explosive in concentrated form.

-

Reductive Work-up: While the solution is still at low temperature, add dimethyl sulfide (1.5-2 equivalents) dropwise. The reaction is exothermic, so the addition should be slow to maintain the temperature.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The residue can then be taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product mixture (formaldehyde and 3,5-dimethylhexan-2-one) can be purified by fractional distillation or column chromatography on silica gel.

References

- 1. Ozonolysis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound | 19549-87-2 | Benchchem [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

Catalytic Hydrogenation of 2,4-Dimethyl-1-heptene to 2,4-dimethylheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic hydrogenation of 2,4-Dimethyl-1-heptene to its saturated counterpart, 2,4-dimethylheptane. While specific kinetic and yield data for this particular substrate are not extensively available in published literature, this guide consolidates established principles of alkene hydrogenation and presents representative experimental protocols and data based on analogous transformations of structurally similar branched, terminal alkenes.

Introduction

Catalytic hydrogenation is a fundamental and widely utilized chemical transformation in organic synthesis, including pharmaceutical and fine chemical production. The process involves the addition of molecular hydrogen (H₂) across the double bond of an alkene in the presence of a metal catalyst, resulting in the formation of a saturated alkane.[1][2] This reduction reaction is highly exothermic; however, it is kinetically slow under normal conditions and requires a catalyst to proceed at a practical rate.[1][2]

The hydrogenation of this compound is a key step in various synthetic pathways where a saturated, branched hydrocarbon is the desired product. The presence of methyl branches near the reactive double bond introduces steric hindrance, which can influence the choice of catalyst and reaction conditions to achieve optimal conversion and yield.

Reaction Mechanism and Stereochemistry